Oxatomide

Description

This compound has been used in trials studying the treatment of Muscular Dystrophy, Duchenne.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for allergic disease and has 1 investigational indication.

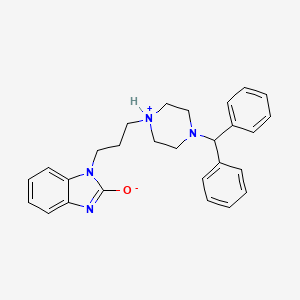

structure; an anti-allergic & an anti-asthmatic

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-8,10-15,26H,9,16-21H2,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAINIUMDFURPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045181 | |

| Record name | Oxatomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60607-34-3 | |

| Record name | Oxatomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60607-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxatomide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxatomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxatomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxatomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxatomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXATOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J31IL9Z2EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxatomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Development of Oxatomide: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Oxatomide, a second-generation antihistamine of the diphenylmethylpiperazine class, has a rich history of discovery and development, revealing a multifaceted mechanism of action that extends beyond simple histamine H1 receptor antagonism. This technical guide provides a comprehensive overview of the core aspects of this compound's journey from synthesis to clinical application, with a focus on its pharmacological properties. Detailed experimental methodologies, quantitative data, and visualizations of its signaling pathways are presented to offer a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

Discovered at Janssen Pharmaceutica in 1975, this compound emerged as a promising anti-allergic agent. It was subsequently patented in 1976 and introduced for medical use in 1981.[1] Unlike first-generation antihistamines, this compound exhibits a favorable safety profile with reduced sedative effects due to its limited penetration of the blood-brain barrier.[2][3] Its therapeutic efficacy in allergic conditions such as chronic urticaria and atopic dermatitis is well-documented.[4][5] This guide delves into the key milestones of its development, its unique mechanism of action, and the experimental evidence that underpins our current understanding of this versatile molecule.

Discovery and Synthesis

The development of this compound originated from research aimed at discovering novel anti-allergic compounds. The synthesis of this compound involves a multi-step process, as outlined in its initial patent literature.

A key synthetic route involves the reaction of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one with 1-(diphenylmethyl)piperazine. This process efficiently yields the final this compound molecule, 1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1,3-dihydro-2H-benzimidazol-2-one.

Pharmacodynamics and Mechanism of Action

This compound's therapeutic effects stem from a combination of activities, primarily its potent histamine H1 receptor antagonism and its ability to stabilize mast cells.[3][5]

Histamine H1 Receptor Antagonism

As a potent H1 receptor antagonist, this compound competitively inhibits the binding of histamine to its receptors on target cells. This action effectively blocks the downstream effects of histamine, such as increased vascular permeability, vasodilation, and pruritus, which are characteristic symptoms of allergic reactions.

Mast Cell Stabilization

A distinguishing feature of this compound is its ability to inhibit the degranulation of mast cells and basophils, thereby preventing the release of a wide array of inflammatory mediators.[5][6] This includes pre-formed mediators like histamine and newly synthesized mediators such as leukotrienes and prostaglandins.[5]

Inhibition of Intracellular Calcium Influx

The mast cell stabilizing effect of this compound is primarily attributed to its interference with intracellular calcium signaling.[1][7] Upon allergen-induced cross-linking of IgE receptors (FcεRI) on the mast cell surface, a signaling cascade is initiated, leading to the depletion of intracellular calcium stores in the endoplasmic reticulum (ER). This depletion triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, resulting in a sustained influx of extracellular calcium, a critical step for degranulation. This compound has been shown to inhibit this influx of extracellular Ca2+ through plasma membrane Ca2+ channels that are activated by the depletion of intracellular Ca2+ stores.[1] It has also been suggested to inhibit the release of calcium from these intracellular stores.[8]

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting mast cell degranulation:

Caption: Signaling pathway of this compound's inhibition of mast cell degranulation.

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological profile of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 (ATP-induced Ca2+ inward current) | 0.43 µM | Human P2X7 receptor | [9] |

| IC50 (ATP-induced currents) | 0.95 µM | Human P2X7 receptor | [9] |

| IC50 (5-hydroxytryptamine inhibition) | 0.43 µM | Not specified | [9] |

| Inhibition of 45Ca uptake & intracellular Ca2+ release | 0.01-10 µM | Rat peritoneal mast cells | [8] |

Table 2: Pharmacokinetic Parameters of this compound (Oral Administration)

| Population | Dose | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | AUC (ng·h/mL) | Reference |

| Healthy Adult Volunteers | 30 mg | 10.08 ± 1.29 | ~2 | - | - | [10] |

| Children (mean age 9 yrs) | 0.5 mg/kg | ~10-12 | ~2 | - | 25.2 - 29.0 (AUC 0-6h) | [11] |

| Preterm Infants | 1 mg/kg | 42.2 ± 15 | 2 | 41.4 ± 2.0 | 468 ± 52 (AUC 0-36h) | [12] |

Preclinical and Clinical Development

Preclinical Studies

Early preclinical studies established this compound's dual-action profile of H1-antihistaminism and mast cell stabilization. In vitro experiments using rat peritoneal mast cells and the rat basophilic leukemia cell line (RBL-2H3) were instrumental in elucidating its mechanism of action on mediator release.

Clinical Trials

Clinical trials have demonstrated the efficacy of this compound in various allergic conditions.

Table 3: Summary of Key Clinical Trial Results for this compound in Chronic Urticaria

| Study Design | Treatment Group | Control Group | Key Findings | Responder Rate (Excellent/Good) | Reference |

| Double-blind, placebo-controlled | This compound 30 mg b.i.d. (n=18) | Placebo (n=17) | Significantly reduced duration of attacks, severity of erythema, lesions, and itching. | 72% | [4] |

| Open and comparative studies | This compound | Classic anti-H1 | Good to excellent results in 68% to 89% of cases; quicker symptomatic response. | 68-89% | [6] |

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize the pharmacological properties of this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is widely used to quantify the extent of mast cell degranulation.

-

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are commonly used as a model for mast cells.

-

Sensitization: RBL-2H3 cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Treatment: Sensitized cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Stimulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

-

Quantification: The release of the granular enzyme β-hexosaminidase into the supernatant is measured colorimetrically. The substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide is added, and the absorbance of the resulting product is read at 405 nm.

-

Calculation: The percentage of β-hexosaminidase release is calculated relative to the total cellular content of the enzyme (determined by lysing the cells with a detergent like Triton X-100).

The following diagram outlines the workflow for a typical mast cell degranulation assay:

Caption: Experimental workflow for a β-hexosaminidase release assay.

Intracellular Calcium Measurement

The effect of this compound on intracellular calcium levels is a key aspect of its mechanism.

-

Cell Preparation: RBL-2H3 cells or isolated rat peritoneal mast cells are used.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Quin-2 AM. Inside the cell, esterases cleave the AM group, trapping the active dye.

-

Treatment: The dye-loaded cells are treated with this compound or a vehicle control.

-

Stimulation: An increase in intracellular calcium is induced using an appropriate stimulus, such as an antigen (for sensitized cells) or a calcium ionophore like A23187. Thapsigargin can be used to specifically induce store depletion.

-

Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm (calcium-bound) and 380 nm (calcium-free) is calculated.

-

Analysis: The inhibition of the stimulus-induced rise in intracellular calcium by this compound is quantified.

Measurement of Leukotriene and Prostaglandin Release

The inhibition of newly synthesized mediator release by this compound can be assessed as follows:

-

Cell Stimulation: Mast cells are sensitized and stimulated as described in the degranulation assay.

-

Supernatant Collection: After an appropriate incubation period, the cell supernatant is collected.

-

Quantification: The levels of specific leukotrienes (e.g., LTC4, LTB4) and prostaglandins (e.g., PGD2) in the supernatant are measured using specific and sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[13]

Conclusion

The discovery and development of this compound have provided a valuable therapeutic agent for the management of allergic disorders. Its multifaceted mechanism of action, encompassing H1 receptor antagonism and mast cell stabilization through the inhibition of calcium influx, distinguishes it from many other antihistamines. The experimental methodologies detailed in this guide have been pivotal in unraveling these complex pharmacological properties. A thorough understanding of this compound's development history and mechanism of action is crucial for researchers and clinicians seeking to optimize its therapeutic use and explore its potential in other inflammatory conditions.

References

- 1. Influence of the anti-allergic drug this compound on the signal transduction mechanism in a mast cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound in the treatment of chronic urticaria. A double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [this compound: review of pharmacodynamic effects and clinical effects in dermatology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Chronic urticaria: role of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [this compound and calcium: mechanisms involved in the secretion of mast cell mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of this compound on intracellular Ca mobilization, Ca uptake and histamine release, using rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Histamine Receptor | P2X Receptor | TargetMol [targetmol.com]

- 10. Pharmacokinetics of this compound given percutaneously to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Generation of leukotriene C4, leukotriene B4, and prostaglandin D2 by immunologically activated rat intestinal mucosa mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxatomide: A Multifaceted Mechanism of Action Beyond H1 Receptor Antagonism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxatomide is a second-generation antihistamine of the diphenylmethylpiperazine family, primarily recognized for its potent antagonism of the histamine H1 receptor.[1][2] Its clinical efficacy in treating a range of allergic disorders, including urticaria, allergic rhinitis, and asthma, is well-documented.[3][4][5][6] However, its therapeutic effects extend significantly beyond simple H1 blockade. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of this compound, focusing on its role as a mast cell stabilizer, an inhibitor of a broad spectrum of inflammatory mediators, a modulator of intracellular calcium signaling, and an antagonist at other key receptors. This broader activity profile helps to explain its clinical utility in allergic and inflammatory conditions where histamine is not the sole pathogenic mediator.[3]

Mast Cell Stabilization and Inhibition of Mediator Release

A cornerstone of this compound's action beyond H1 antagonism is its ability to stabilize mast cells and basophils, thereby inhibiting the release of a wide array of pro-inflammatory mediators.[1][3] This activity is independent of its H1-receptor antagonistic properties and targets the initial stages of the allergic cascade.[7][8]

1.1 Inhibition of Preformed and De Novo Synthesized Mediators

This compound effectively suppresses the immunologic release of both preformed mediators stored in granules and newly synthesized lipid mediators.[3][9]

-

Preformed Mediators: Upon activation, mast cells and basophils rapidly release the contents of their intracellular granules. This compound has been shown to inhibit the release of key preformed mediators, including histamine and the neutral protease tryptase .[3][9]

-

De Novo Synthesized Mediators: Following activation, these cells initiate the synthesis of potent lipid mediators derived from arachidonic acid. This compound demonstrates a significant inhibitory effect on the production and release of leukotriene C4 (LTC4) and prostaglandin D2 (PGD2) .[3][9][10] In other inflammatory cells like neutrophils, it is also presumed to inhibit the synthesis of leukotriene B4 (LTB4) and platelet-activating factor (PAF) , potentially by reducing the activity of cytosolic phospholipase A2.[3]

This broad-spectrum inhibition of mediators makes this compound effective in attenuating the complex inflammatory responses characteristic of allergic diseases.[1]

1.2 Quantitative Data on Mediator Release Inhibition

The inhibitory potency of this compound has been quantified in various in vitro models, demonstrating its consistent activity across different cell types and stimuli.

| Mediator | Cell/Tissue Type | Stimulus | This compound Concentration / IC50 | % Inhibition | Reference |

| Histamine & LTC4 | Human Basophils | Der p I antigen or anti-IgE | 10⁻⁷ - 10⁻⁵ M | 10 - 40% | [9][10] |

| Histamine, Tryptase, LTC4 | Human Lung Mast Cells (HLMC) | anti-IgE | 10⁻⁷ - 10⁻⁵ M | 10 - 40% | [9][10] |

| Histamine, Tryptase, PGD2 | Human Skin Mast Cells (HSMC) | anti-FcεRI or anti-IgE | 10⁻⁷ - 10⁻⁵ M | Not specified | [9][10] |

| LTC4 | Human Lung Fragments | anti-ε stimulation | IC50: 2.35 x 10⁻⁵ M | 50% | [11] |

| LTC4 | Human Mixed Leukocytes | Calcium Ionophore A23187 | IC50: 1.67 x 10⁻⁵ M | 50% | [11] |

Modulation of Intracellular Calcium Signaling

The process of mast cell degranulation is critically dependent on a sustained increase in intracellular calcium concentration ([Ca²⁺]i).[12] this compound interferes with this essential signaling step, which is a key mechanism underlying its mast cell stabilizing effect.

2.1 Inhibition of Calcium Influx and Release

Studies have shown that this compound inhibits the rise in cytosolic Ca²⁺ that occurs during mast cell activation.[12] This is achieved through a dual action:

-

Inhibition of Ca²⁺ Influx: this compound inhibits the influx of extracellular calcium. This effect is thought to be mediated through the blockade of plasma membrane calcium channels that are activated following the depletion of intracellular calcium stores (store-operated calcium entry or SOCE), rather than voltage-gated calcium channels.[7]

-

Inhibition of Intracellular Ca²⁺ Release: The drug has also been shown to inhibit the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum.[13]

By preventing the necessary elevation of [Ca²⁺]i, this compound effectively uncouples the initial receptor-mediated activation signals from the final exocytotic release of mediators.[7][12]

Antagonism of Other Receptors

In addition to its effects on mast cells and H1 receptors, this compound interacts with other receptor systems, contributing to its overall pharmacological profile.

3.1 Serotonin (5-HT) Receptor Antagonism

This compound possesses antiserotonergic activity, a property it shares with other antihistamines like hydroxyzine and cyproheptadine.[14][15] This antagonism of serotonin receptors can contribute to its anti-inflammatory and anti-allergic effects, as serotonin is also released during allergic reactions and can promote vasodilation and increased vascular permeability.[2][14]

3.2 P2X7 Receptor Antagonism

More recent evidence has identified this compound as a dual antagonist of the H1 and P2X7 receptors.[16] The P2X7 receptor is an ATP-gated ion channel involved in inflammatory processes. By blocking this receptor, this compound can inhibit ATP-induced inflammatory responses, such as the elevation of intracellular calcium, activation of MAPK signaling pathways (ERK and p38), and production of inflammatory mediators.[16]

| Receptor Target | Effect | IC50 | Reference |

| P2X7 Receptor | Inhibition of ATP-induced [Ca²⁺]i elevation in N18TG2 cells | 3.37 µM | [16] |

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize the mechanisms of action of this compound.

4.1 Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.

-

Cell Culture and Sensitization:

-

Drug Incubation and Challenge:

-

Wash the sensitized cells to remove unbound IgE and resuspend them in a buffered salt solution (e.g., Tyrode's buffer).[17]

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.[9][10]

-

Induce degranulation by adding a specific antigen (e.g., DNP-HSA) or another stimulus like anti-IgE or a calcium ionophore (A23187).[8][9] A control for total mediator release is typically achieved by lysing the cells with a detergent like Triton X-100.

-

-

Quantification:

-

After incubation (e.g., 30-60 minutes), stop the reaction by placing the plate on ice and pellet the cells by centrifugation.[17]

-

Collect the supernatant, which contains the released β-hexosaminidase.

-

Lyse the cell pellet to measure the amount of enzyme remaining in the cells.

-

Measure enzyme activity in both supernatant and lysate by adding a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG).[17]

-

Stop the reaction with a high pH stop buffer and measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition using the formula: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.

-

Determine the concentration-dependent inhibition by this compound and calculate the IC50 value.

-

4.2 Leukotriene and Prostaglandin Release Assay

These assays measure the quantity of de novo synthesized lipid mediators released from cells.

-

Cell Stimulation: Prepare and stimulate cells (e.g., human lung mast cells, leukocytes) as described in the degranulation assay.[9][11]

-

Sample Collection and Extraction: After stimulation, collect the cell supernatant. Since lipid mediators are often present at low concentrations, a purification and concentration step is typically required. This can be achieved using solid-phase extraction (SPE) with columns like octadecylsilyl silica.[19]

-

Quantification: The concentration of specific leukotrienes (e.g., LTC4) or prostaglandins (e.g., PGD2) in the extracted samples is measured using a validated method.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are widely available and offer high sensitivity and specificity for various eicosanoids.[20]

-

Radioimmunoassay (RIA): An alternative immunoassay format using radiolabeled competitors.[21]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry detection provides a robust method for separating and quantifying multiple mediators simultaneously.[21]

-

-

Data Analysis: Generate a standard curve using known concentrations of the mediator. Use this curve to determine the concentration in the experimental samples and calculate the inhibition caused by this compound.

4.3 Serotonin Receptor Binding Assay

This radioligand binding assay determines the affinity of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A).

-

Membrane Preparation: Homogenize brain tissue or cultured cells expressing the target receptor to prepare a crude membrane fraction containing the receptors.[22]

-

Binding Reaction: In a multi-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and a range of concentrations of the unlabeled competitor drug (this compound).[23]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.[23]

-

Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand. This is typically done by vacuum filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.[22]

-

Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. This will generate a sigmoidal competition curve, from which the IC50 (concentration of drug that inhibits 50% of specific binding) can be determined. The affinity of the drug (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The therapeutic efficacy of this compound in allergic diseases is attributable to a composite mechanism of action that is far more complex than H1 receptor antagonism alone. Its ability to stabilize mast cells and basophils by interfering with critical calcium signaling pathways prevents the release of a wide array of preformed and newly synthesized inflammatory mediators.[3][7][12] Furthermore, its antagonistic activity at serotonin and P2X7 receptors likely contributes to its broad anti-inflammatory and anti-allergic effects.[14][16] This multifaceted pharmacological profile provides a strong rationale for its use in complex allergic disorders where multiple mediators and pathways are implicated in the pathophysiology.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C27H30N4O | CID 4615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antiinflammatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in the treatment of various allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Influence of the anti-allergic drug this compound on the signal transduction mechanism in a mast cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and derivatives as inhibitors of mediator release from a mast cell model. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits the release of proinflammatory mediators from human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. karger.com [karger.com]

- 12. [this compound and calcium: mechanisms involved in the secretion of mast cell mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory effects of this compound on intracellular Ca mobilization, Ca uptake and histamine release, using rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. Serotonin receptor antagonist - Wikipedia [en.wikipedia.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [app.jove.com]

- 18. Mast cell degranulation assays [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. Cysteinyl–leukotriene and prostaglandin pathways in bronchial versus alveolar lavage in allergic asthmatics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]

Oxatomide's Effect on Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of oxatomide on mast cell degranulation. It consolidates key quantitative data, details common experimental methodologies, and illustrates the underlying signaling pathways.

Quantitative Analysis of this compound's Inhibitory Effects

This compound has been demonstrated to inhibit the release of a variety of pre-formed and newly synthesized mediators from mast cells in a concentration-dependent manner. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Inhibition of Mediator Release from Human Mast Cells by this compound

| Mast Cell Type | Stimulus | Mediator | This compound Concentration (M) | Percent Inhibition | Reference |

| Human Lung Mast Cells (HLMC) | anti-IgE | Histamine | 10⁻⁷ - 10⁻⁵ | 10 - 40% | [1] |

| Human Lung Mast Cells (HLMC) | anti-IgE | Tryptase | 10⁻⁷ - 10⁻⁵ | 10 - 40% | [1] |

| Human Lung Mast Cells (HLMC) | anti-IgE | Leukotriene C4 (LTC4) | 10⁻⁷ - 10⁻⁵ | 10 - 40% | [1] |

| Human Skin Mast Cells (HSMC) | anti-FcεRI | Histamine | 0.1 - 10 µM | Not specified | [2] |

| Human Skin Mast Cells (HSMC) | anti-FcεRI | Tryptase | 0.1 - 10 µM | Not specified | [2] |

| Human Skin Mast Cells (HSMC) | anti-FcεRI | Prostaglandin D2 (PGD2) | 0.1 - 10 µM | Not specified | [2] |

| Human Basophils | Der p I antigen or anti-IgE | Histamine | 10⁻⁷ - 10⁻⁵ | 10 - 40% | [1] |

| Human Basophils | Der p I antigen or anti-IgE | Leukotriene C4 (LTC4) | 10⁻⁷ - 10⁻⁵ | 10 - 40% | [1] |

Table 2: Inhibition of Mediator Release from Rodent Mast Cells by this compound

| Mast Cell Type | Stimulus | Mediator | This compound Concentration (µM) | IC50 (µM) | Reference |

| Rat Peritoneal Mast Cells | Compound 48/80 | Histamine | 0.01 - 10 | Not specified | [3][4] |

| Rat Peritoneal Mast Cells | Antigen | Histamine | Not specified | Not specified | [5] |

| Rat Basophilic Leukemia (RBL-2H3) cells | Antigen | β-hexosaminidase | Not specified | Not specified | [6][7] |

| Rat Basophilic Leukemia (RBL-2H3) cells | Thapsigargin | β-hexosaminidase | Not specified | Not specified | [6] |

| Rat Basophilic Leukemia (RBL-2H3) cells | Calcium Ionophore A23187 | β-hexosaminidase | Not specified | Not specified | [7] |

| Mouse Bone Marrow-Derived Mast Cells | ATP (via P2X7 receptor) | Degranulation | Not specified | Not specified | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the effects of this compound on mast cell degranulation.

Mast Cell Isolation and Culture

-

Rat Peritoneal Mast Cells (RPMCs):

-

Male Wistar rats are euthanized.

-

The peritoneal cavity is lavaged with 10-15 mL of sterile, heparinized buffer (e.g., Tyrode's buffer).

-

The peritoneal fluid containing a mixed cell population is collected.

-

Mast cells are purified by density gradient centrifugation using Percoll or a similar medium.

-

The enriched mast cell population is washed and resuspended in a suitable buffer for experimentation.

-

-

Human Lung and Skin Mast Cells:

-

Human lung or skin tissue is obtained from surgical resections.

-

The tissue is finely minced and subjected to enzymatic digestion (e.g., with collagenase, hyaluronidase, and pronase) to create a single-cell suspension.

-

Mast cells are purified from the cell suspension using immunomagnetic selection with antibodies against c-kit (CD117) or by density gradient centrifugation.

-

Purified human mast cells are cultured in an appropriate medium supplemented with stem cell factor (SCF).

-

-

Rat Basophilic Leukemia (RBL-2H3) Cells:

-

RBL-2H3 cells, a mast cell line, are maintained in monolayer culture in Eagle's minimal essential medium (MEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

For degranulation experiments, cells are sensitized overnight with a monoclonal anti-DNP IgE.

-

Mast Cell Stimulation and Degranulation Assays

-

Immunological Stimulation (Antigen/IgE-mediated):

-

Sensitized mast cells (e.g., IgE-loaded RBL-2H3 cells or mast cells from sensitized animals) are washed to remove excess IgE.

-

Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes at 37°C).[1]

-

Degranulation is initiated by adding the specific antigen (e.g., DNP-BSA for anti-DNP IgE-sensitized cells) or anti-IgE antibodies.

-

The reaction is stopped after a defined incubation period (e.g., 15-30 minutes) by placing the samples on ice.

-

The cell suspension is centrifuged to separate the supernatant from the cell pellet.

-

-

Non-Immunological Stimulation:

-

Compound 48/80: This secretagogue is added directly to the mast cell suspension following pre-incubation with this compound.

-

Calcium Ionophore A23187: This agent is used to bypass the initial signaling steps and directly increase intracellular calcium. Cells are pre-incubated with this compound before the addition of A23187.

-

Thapsigargin: This inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump is used to induce store-operated calcium entry.

-

-

Quantification of Mediator Release:

-

β-Hexosaminidase Assay: The activity of this granular enzyme is measured in both the supernatant and the cell lysate (lysed with Triton X-100) using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The percentage of release is calculated as (supernatant activity / total activity) x 100.

-

Histamine Assay: Histamine levels in the supernatant are quantified using methods such as fluorometric assays (e.g., o-phthalaldehyde method) or enzyme-linked immunosorbent assays (ELISAs).

-

Leukotriene and Prostaglandin Assays: The concentrations of newly synthesized lipid mediators like LTC4 and PGD2 in the supernatant are measured using specific ELISAs.

-

Intracellular Calcium Measurement

-

Mast cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Quin-2 AM.

-

The cells are washed to remove extracellular dye and then resuspended in a suitable buffer.

-

The cell suspension is placed in a fluorometer cuvette with constant stirring.

-

This compound or a vehicle control is added to the cells.

-

A stimulating agent (e.g., compound 48/80, antigen) is added to induce a calcium response.

-

Changes in intracellular free calcium concentration ([Ca²⁺]i) are monitored by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific dye used.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Proposed Mechanism of this compound in Mast Cell Degranulation

Caption: Proposed mechanism of this compound's inhibitory action on mast cell degranulation.

General Experimental Workflow for In Vitro Analysis

Caption: A generalized workflow for studying this compound's effects in vitro.

Discussion of Mechanism of Action

The primary mechanism by which this compound inhibits mast cell degranulation is through the modulation of intracellular calcium signaling.[3][9][10] Studies have shown that this compound can inhibit the rise in cytosolic calcium that is a critical step in the degranulation cascade.[9] This is achieved through a dual action:

-

Inhibition of Calcium Release from Intracellular Stores: this compound has been shown to inhibit the release of Ca²⁺ from the endoplasmic reticulum.[3][4] This action likely interferes with the signaling cascade downstream of receptor activation and IP3 generation.

-

Inhibition of Extracellular Calcium Influx: Following the depletion of intracellular calcium stores, a process known as store-operated calcium entry (SOCE) is activated, leading to an influx of extracellular calcium. This compound has been demonstrated to inhibit this influx, further dampening the calcium signal required for degranulation.[6]

In addition to its effects on calcium, some evidence suggests that this compound may also influence other signaling events, such as protein tyrosine phosphorylation, which is an early event in IgE-mediated mast cell activation.[6] Furthermore, this compound has been identified as an antagonist of the P2X7 receptor, which can also mediate mast cell degranulation in response to extracellular ATP.[8] It's important to note that the anti-allergic activity of this compound does not correlate with its histamine H1-receptor antagonistic activity.[7]

Ultrastructural studies have provided morphological evidence for this compound's stabilizing effect on mast cells. In the presence of high doses of this compound, the fusion of perigranular membranes with the plasma membrane, a key step in exocytosis, is inhibited.[5]

References

- 1. This compound inhibits the release of proinflammatory mediators from human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitory effects of this compound on intracellular Ca mobilization, Ca uptake and histamine release, using rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. This compound protects against degranulation of rat peritoneal mast cells during in vitro challenge with antigen or compound 48/80. Ultrastructural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of the anti-allergic drug this compound on the signal transduction mechanism in a mast cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and derivatives as inhibitors of mediator release from a mast cell model. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P2X7 receptor antagonist activity of the anti-allergic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [this compound and calcium: mechanisms involved in the secretion of mast cell mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [this compound: review of pharmacodynamic effects and clinical effects in dermatology] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Profile of Oxatomide: An In-depth Technical Review of Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxatomide, a first-generation H1-antihistamine, has long been utilized in the management of allergic disorders. Beyond its well-documented histamine receptor antagonism, a growing body of evidence highlights its distinct anti-inflammatory properties. This technical guide delves into the cellular and molecular mechanisms underlying this compound's anti-inflammatory effects, providing a comprehensive overview for researchers and drug development professionals. We will explore its impact on key inflammatory cells, the modulation of signaling pathways, and the inhibition of inflammatory mediator release. This document synthesizes quantitative data from various cellular models, details relevant experimental protocols, and visualizes the intricate signaling cascades influenced by this compound.

Introduction

Inflammatory processes, while crucial for host defense, can lead to significant tissue damage and pathology when dysregulated. Allergic inflammation, in particular, is characterized by the activation of mast cells, basophils, and eosinophils, leading to the release of a plethora of pro-inflammatory mediators. This compound has demonstrated efficacy in mitigating these responses through mechanisms that extend beyond its antihistaminergic activity.[1] This guide will provide a detailed examination of these non-canonical anti-inflammatory functions of this compound in various cellular models.

Effects on Inflammatory Mediator Release

This compound has been shown to be a potent inhibitor of the release of both preformed and de novo synthesized inflammatory mediators from key immune cells.

Mast Cells and Basophils

In human basophils and mast cells, this compound dose-dependently inhibits the immunological release of histamine, tryptase, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2).[2] Pre-incubation of these cells with this compound at concentrations ranging from 10⁻⁷ to 10⁻⁵ M results in a 10-40% inhibition of mediator release upon challenge with antigens or anti-IgE antibodies.[2]

Neutrophils

In human neutrophils, this compound has been found to inhibit the mobilization of arachidonic acid and the subsequent synthesis of leukotriene B4 (LTB4) and platelet-activating factor (PAF).[1] This effect is attributed to the inhibition of cytosolic phospholipase A2 (cPLA2) activity.[1][3]

Eosinophils

This compound has been demonstrated to suppress the release of peptide-leukotrienes from guinea pig eosinophils.[4]

Table 1: Quantitative Inhibition of Inflammatory Mediator Release by this compound

| Cell Type | Mediator Inhibited | Stimulus | This compound Concentration | % Inhibition / IC50 | Reference |

| Human Basophils | Histamine, LTC4 | Der p I antigen, anti-IgE | 10⁻⁷ - 10⁻⁵ M | 10 - 40% | [2] |

| Human Lung Mast Cells (HLMC) | Histamine, Tryptase, LTC4 | anti-IgE | 10⁻⁷ - 10⁻⁵ M | 10 - 40% | [2] |

| Human Skin Mast Cells (HSMC) | Histamine, Tryptase, PGD2 | anti-FcεRI, anti-IgE | 10⁻⁷ - 10⁻⁵ M | Concentration-dependent | [2] |

| Human Neutrophils | Arachidonic Acid Release | A23187 (0.5 µM) | 10 - 100 µM | 10 - 70% | [3] |

| Human Neutrophils | PAF Production | A23187 | 100 µM | ~60% | [3] |

| Rat Peritoneal Mast Cells | PGD2 Release | A23187 | - | IC50 = 4.2 µM | [5] |

| Rat Peritoneal Exudate Cells | iLTC4 Release | A23187 | 10⁻⁵ M | 70% | [5] |

| Guinea-pig Lung Fragments | iLTC4 Release | Antigen | 10⁻⁵ M | 48% | [5] |

Modulation of Cellular Functions

Beyond inhibiting mediator release, this compound influences other critical cellular functions involved in the inflammatory cascade.

Eosinophil Apoptosis

A key anti-inflammatory mechanism of this compound is the induction of apoptosis in human eosinophils. In the presence of IL-5, a potent eosinophil survival factor, this compound at concentrations above 20 µM significantly increases eosinophil apoptosis in a concentration-dependent manner. This effect is mediated through the activation of caspase-3 and subsequent DNA fragmentation.

Table 2: Effect of this compound on Eosinophil Viability and Apoptosis

| Condition | Eosinophil Apoptosis Rate (24h) | Eosinophil Apoptosis Rate (48h) | Reference |

| Spontaneous (in absence of IL-5) | ~71% | ~96% | |

| IL-5 (10 ng/mL) | ~38% | ~52% | |

| IL-5 (10 ng/mL) + this compound (>20 µM) | Increased (concentration-dependent) | Not specified |

Inhibition of Cytokine Production in Epithelial Cells

In human respiratory epithelial cells (A549 and primary human nasal epithelial cells), this compound has been shown to significantly diminish the lipoprotein-induced release of Interleukin-8 (IL-8), a potent neutrophil chemoattractant.[6] This inhibition was observed at this compound concentrations as low as 0.1 µg/ml.[6]

Table 3: Quantitative Inhibition of IL-8 Release by this compound in Respiratory Epithelial Cells

| Cell Line | Stimulus | This compound Concentration | Significant Inhibition Observed | Reference |

| A549 | Lipoprotein | 0.1 - 10 µg/ml | Yes | [6] |

| HNECs | Lipoprotein | 1 µg/ml | Yes | [6] |

Molecular Mechanisms of Action

The anti-inflammatory effects of this compound are underpinned by its interaction with key signaling pathways.

Inhibition of Calcium Mobilization

A primary mechanism of action for this compound is the inhibition of intracellular calcium mobilization. In rat peritoneal mast cells, this compound at concentrations of 0.01-10 µM inhibits the increase in ⁴⁵Ca uptake and the release of Ca²⁺ from intracellular stores induced by compound 48/80.

Inhibition of Phospholipase A2

This compound's ability to inhibit the release of arachidonic acid and its metabolites stems from its inhibitory effect on cytosolic phospholipase A2 (cPLA2).[1][3] Preincubation of human neutrophils with 100 µM this compound inhibited the A23187-induced increase in cPLA2 activity by approximately 72%.[3]

Modulation of NF-κB and MAPK Signaling Pathways

This compound has been shown to influence the NF-κB and MAPK signaling pathways, which are central to the expression of pro-inflammatory genes. In respiratory epithelial cells, this compound's inhibition of IL-8 production is associated with the inhibition of NF-κB activation.[6] Furthermore, in N18TG2 neuroblastoma cells, this compound (10 µM) pretreatment was found to inhibit the ATP-induced phosphorylation of ERK and p38 MAPK.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Caption: this compound's multifaceted anti-inflammatory signaling inhibition.

Caption: Workflow for assessing mast cell degranulation inhibition.

Caption: Workflow for quantifying eosinophil apoptosis.

Detailed Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

-

Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells in Eagle's minimal essential medium (MEM) supplemented with 20% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Sensitization: Seed cells in a 24-well plate and incubate overnight with anti-dinitrophenyl (DNP) IgE.

-

Pre-incubation with this compound: Wash the cells with Siraganian buffer and pre-incubate with various concentrations of this compound for 15 minutes at 37°C.

-

Stimulation: Induce degranulation by adding DNP-human serum albumin (HSA) and incubate for 30 minutes at 37°C.

-

Quantification of β-Hexosaminidase:

-

Collect the supernatant.

-

Lyse the remaining cells with Triton X-100 to determine the total β-hexosaminidase content.

-

Incubate both supernatant and cell lysate with p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer (pH 4.5) for 1 hour at 37°C.

-

Stop the reaction by adding a glycine-NaOH buffer (pH 10.7).

-

Measure the absorbance at 405 nm.

-

-

Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total cellular content. Determine the inhibitory effect of this compound by comparing the release in treated cells to untreated controls.

Eosinophil Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of atopic subjects using density gradient centrifugation and immunomagnetic negative selection.

-

Cell Culture: Culture the isolated eosinophils in RPMI-1640 medium supplemented with 10% FBS and IL-5 (10 ng/mL) to maintain viability.

-

This compound Treatment: Add various concentrations of this compound to the cell cultures and incubate for 24 or 48 hours.

-

Cell Staining:

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells by gating on the Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis/necrosis) populations.

Cytosolic Phospholipase A2 (cPLA2) Activity Assay

-

Cell Treatment: Pre-incubate human neutrophils with this compound (100 µM) or buffer for 15 minutes at 37°C.

-

Cell Lysis and Fractionation: Lyse the neutrophils and isolate the cytosolic fraction by centrifugation.

-

Enzyme Assay:

-

Prepare a substrate of E. coli membranes labeled with ³H-arachidonic acid.

-

Incubate the cytosolic fraction with the labeled substrate.

-

The activity is measured as the amount of released ³H-arachidonic acid.

-

-

Data Analysis: Express the results as nanomoles of arachidonic acid released per hour. The specificity for cPLA2 can be confirmed by inhibition with arachidonoyl trifluoromethylketone (AACOCF₃).

Western Blot for Phosphorylated p38 MAPK

-

Cell Culture and Treatment: Culture appropriate cells (e.g., N18TG2) and pre-treat with this compound (10 µM) before stimulating with an agonist like ATP.

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin or total p38 MAPK.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

-

Cell Culture and Treatment: Grow respiratory epithelial cells on coverslips, pre-treat with this compound, and then stimulate with a TLR2 agonist like lipoprotein.

-

Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining:

-

Block non-specific binding sites with BSA.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Data Analysis: Assess the nuclear translocation of p65 by observing the co-localization of the p65 signal with the DAPI nuclear stain. The percentage of cells showing nuclear p65 can be quantified.

Conclusion

The anti-inflammatory properties of this compound extend significantly beyond its H1-receptor antagonism. Through the inhibition of inflammatory mediator release from a variety of immune cells, the induction of eosinophil apoptosis, and the modulation of key signaling pathways such as NF-κB and MAPK, this compound presents a multifaceted approach to mitigating inflammatory responses. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and similar compounds in the context of inflammatory diseases. The continued exploration of these mechanisms will be crucial in optimizing its clinical applications and in the development of novel anti-inflammatory therapies.

References

- 1. Antiinflammatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits the release of proinflammatory mediators from human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. (Open Access) [The inhibitory effect of this compound, an anti-allergic agent, on eosinophil-mediated and eosinophilic cell line-mediated natural cytotoxicity against bronchial epithelial cells]. (1989) | Junichi Chihara | 2 Citations [scispace.com]

- 5. This compound inhibits the release of bronchoconstrictor arachidonic acid metabolites (iLTC4 and PGD2) from rat mast cells and guinea-pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rhinologyonline.org [rhinologyonline.org]

Oxatomide as a P2X7 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxatomide, a first-generation H1-antihistamine, has been identified as a potent antagonist of the P2X7 receptor (P2X7R), a key player in inflammation and immune responses. This document provides a comprehensive technical overview of this compound's activity at the P2X7 receptor, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. Notably, this compound exhibits a significant species-dependent inhibitory profile, demonstrating high potency at the human P2X7R while being largely inactive at the rat ortholog. This characteristic, combined with its established safety profile, positions this compound as a valuable tool for P2X7R research and a potential lead compound for the development of novel anti-inflammatory therapeutics.

Introduction to P2X7 Receptor and this compound

The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), which are typically present at sites of inflammation and cell stress. P2X7R activation triggers a cascade of downstream events, including cation influx, formation of a large membrane pore, activation of the NLRP3 inflammasome, and subsequent release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Consequently, antagonism of the P2X7R is a promising strategy for the treatment of various inflammatory and autoimmune diseases.

This compound is a diphenylmethylpiperazine derivative that has been in clinical use for allergic conditions. Its discovery as a P2X7R antagonist reveals a dual mechanism of action that may contribute to its overall anti-inflammatory effects.

Quantitative Analysis of this compound's P2X7R Antagonism

The inhibitory potency of this compound has been evaluated across various in vitro assays. The following tables summarize the available quantitative data.

| Assay Type | Cell Line | Species | Agonist | IC50 (μM) | Reference |

| Ca2+ Influx | N18TG2 | Murine | 1 mM ATP | 3.37 | [1] |

Further quantitative data for other assays and cell lines are currently limited in the public domain.

Mechanism of Action

Current evidence suggests that this compound acts as a negative allosteric modulator of the P2X7 receptor. This is supported by the non-competitive nature of its antagonism observed in functional assays. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous agonist (ATP) binds. This binding induces a conformational change in the receptor that reduces its ability to be activated by ATP. Several allosteric binding sites have been identified on the P2X7 receptor, and while the precise binding site of this compound has not been definitively elucidated, its activity is consistent with interaction at one of these modulatory pockets.[2][3][4][5][6]

Signaling Pathway of P2X7 Receptor Activation and this compound Inhibition

The following diagram illustrates the canonical P2X7R signaling pathway and the proposed point of intervention by this compound.

Experimental Protocols

This section details the methodologies used to characterize this compound's antagonist activity at the P2X7 receptor.

Cell Culture

-

HEK293 cells stably expressing human P2X7R (HEK293-hP2X7R): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

-

N18TG2 neuroblastoma cells: Cultured in DMEM with 10% FBS, penicillin, and streptomycin.

-

J774 murine macrophage-like cells: Grown in RPMI-1640 medium containing 10% FBS, penicillin, and streptomycin.

-

RPMI8226 human multiple myeloma cells: Maintained in RPMI-1640 medium with 10% FBS, penicillin, and streptomycin.[7]

-

Bone Marrow-Derived Mast Cells (BMMCs): Differentiated from mouse bone marrow progenitor cells in RPMI-1640 supplemented with 10% FBS, penicillin, streptomycin, and cytokines such as IL-3 and SCF.

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following P2X7R activation.

Workflow:

Detailed Protocol:

-

Cell Plating: Seed cells (e.g., N18TG2, HEK293-hP2X7R) into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at 37°C.

-

Antagonist Incubation: Wash off excess dye and pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes.

-

Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR) and establish a baseline fluorescence reading. Inject a solution of ATP or BzATP (a more potent P2X7R agonist) to achieve a final concentration known to elicit a robust response (e.g., 1 mM ATP).

-

Data Acquisition: Record the change in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence intensity is used to determine the extent of calcium influx. The percentage of inhibition by this compound at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the P2X7R channels in the cell membrane.

Workflow:

Detailed Protocol:

-

Cell Preparation: Plate cells (e.g., HEK293-hP2X7R) on glass coverslips suitable for microscopy.

-

Solutions:

-

External Solution (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 MgCl2, pH adjusted to 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, pH adjusted to 7.3 with NaOH.

-

-

Recording:

-

Obtain a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the membrane potential at a constant voltage (e.g., -60 mV).

-

Apply the P2X7R agonist (e.g., 1 mM ATP) via a perfusion system to induce an inward current.

-

After establishing a stable baseline response, co-perfuse the agonist with varying concentrations of this compound.

-

-

Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of this compound. Calculate the percentage of current inhibition to determine the effect of the antagonist.

Cytokine Release Assay (e.g., IL-1β, MIP-2)

This assay quantifies the release of pro-inflammatory cytokines from immune cells following P2X7R activation.

Detailed Protocol (for MIP-2 release from J774 cells):

-

Cell Seeding: Plate J774 cells in a 24-well plate and allow them to adhere.

-

Priming (if necessary): For IL-1β release, cells are often primed with lipopolysaccharide (LPS) for several hours to induce pro-IL-1β expression.

-

Antagonist Pre-treatment: Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes.[1]

-

Agonist Stimulation: Stimulate the cells with a P2X7R agonist (e.g., BzATP) for a defined period (e.g., 1-6 hours).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantification: Measure the concentration of the cytokine (e.g., MIP-2 or IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

MAPK Phosphorylation Assay

This assay assesses the effect of this compound on the downstream signaling of the P2X7R, specifically the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK and p38.

Detailed Protocol:

-

Cell Treatment: Culture cells (e.g., N18TG2) to near confluence, then serum-starve for a few hours. Pre-treat with this compound (e.g., 10 µM) for 30 minutes, followed by stimulation with ATP (e.g., 1 mM) for a short period (e.g., 5-15 minutes).[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and p38 (p-p38), as well as antibodies for total ERK and p38 as loading controls.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Species Selectivity

A critical aspect of this compound's pharmacology is its pronounced species selectivity. Electrophysiological studies have demonstrated that this compound potently inhibits ATP-induced currents in cells expressing the human P2X7 receptor . In contrast, it has a minimal effect on the rat P2X7 receptor .[7] Its activity against the murine P2X7 receptor is present but appears to be less potent than against the human ortholog. This species-dependent activity is an important consideration for the design and interpretation of preclinical studies.

Conclusion and Future Directions

This compound has emerged as a valuable pharmacological tool for studying the P2X7 receptor, particularly the human ortholog. Its established role as a P2X7R antagonist, coupled with its known anti-allergic properties, suggests a complex anti-inflammatory profile. Future research should focus on:

-

Comprehensive Quantitative Analysis: Determining the IC50 values of this compound in a wider range of cell lines and functional assays (e.g., pore formation, IL-1β release in human primary cells).

-

Binding Site Elucidation: Precisely identifying the allosteric binding site of this compound on the human P2X7 receptor through mutagenesis and structural biology studies.

-

In Vivo Efficacy: Evaluating the contribution of P2X7R antagonism to the anti-inflammatory effects of this compound in relevant animal models of human inflammatory diseases, taking into account the species selectivity.

-

Structure-Activity Relationship (SAR) Studies: Using this compound as a scaffold to design and synthesize novel, more potent, and selective P2X7R antagonists.

The continued investigation of this compound and its derivatives holds significant promise for advancing our understanding of P2X7R biology and for the development of new therapeutic agents for a range of inflammatory conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2X7 receptor antagonist activity of the anti-allergic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Serotonergic Activity of Oxatomide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxatomide, a first-generation antihistamine of the diphenylmethylpiperazine class, is primarily recognized for its potent H1 receptor antagonism and mast cell-stabilizing properties. However, emerging and historical research has consistently pointed towards a significant, albeit less characterized, facet of its pharmacological profile: its serotonergic activity. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the serotonin system. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key pathways to serve as a resource for researchers and professionals in drug development. While this compound's antiserotonergic effects are acknowledged, this guide also highlights the existing gaps in the literature, particularly the lack of a comprehensive binding affinity profile across the diverse family of serotonin receptors.

Introduction to this compound and its Serotonergic Dimension

This compound was first synthesized and developed by Janssen Pharmaceutica in 1975.[1] Clinically, it has been utilized for the management of various allergic conditions, including urticaria and allergic rhinitis.[2] Its primary mechanism of action involves the blockade of histamine H1 receptors.[3] Beyond this, this compound is known to inhibit the release of allergic mediators from mast cells.[2]

An additional and significant pharmacological property of this compound is its antiserotonergic activity.[1] Serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter and signaling molecule involved in a vast array of physiological processes, and its dysregulation is implicated in numerous pathological conditions. The interaction of a drug with the serotonin system can have profound therapeutic implications and is a critical aspect of its overall pharmacological profile. Research has shown that this compound can antagonize the effects of serotonin, which may contribute to its overall therapeutic efficacy in certain allergic and inflammatory conditions where serotonin plays a pathophysiological role.[4]

Quantitative Analysis of Serotonergic Activity

One of the key early studies demonstrated that this compound is a potent inhibitor of serotonin-induced effects.

| Parameter | Value | Assay System | Reference |

| IC50 | 4.1 x 10⁻⁸ M | Inhibition of serotonin-induced contraction in isolated rat caudal arteries | [4] |

This IC50 value indicates that this compound can effectively counteract the physiological effects of serotonin at nanomolar concentrations in this specific tissue-based assay. However, it does not provide information about the specific 5-HT receptor subtype(s) mediating this effect. The lack of comprehensive binding data across the 14 known human 5-HT receptor subtypes represents a significant knowledge gap.

Experimental Protocols for Assessing Serotonergic Activity

To facilitate further research into the serotonergic properties of this compound and similar compounds, this section outlines detailed methodologies for key experiments.

Radioligand Receptor Binding Assay

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various 5-HT receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a specific human 5-HT receptor subtype (e.g., HEK293 or CHO cells).

-

A specific radioligand for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Non-specific binding control (a high concentration of a known, non-labeled ligand for the target receptor).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Protocol:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).

-

Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin-Induced Calcium Flux Assay

This functional assay measures the ability of a compound to antagonize the intracellular calcium mobilization induced by serotonin, typically mediated by Gq-coupled 5-HT receptors like 5-HT2A.

Objective: To determine the functional antagonist potency of this compound at Gq-coupled 5-HT receptors.

Materials:

-

A cell line stably expressing the 5-HT receptor of interest (e.g., 5-HT2A) and a G-protein that couples to calcium mobilization (e.g., Gαq).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Serotonin solution.

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A fluorescence plate reader with kinetic reading capabilities.

Protocol:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period to allow for receptor binding.

-

Serotonin Stimulation: Add a fixed concentration of serotonin (typically the EC80) to all wells simultaneously using the plate reader's injection system.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the serotonin response against the logarithm of the this compound concentration. Use non-linear regression to calculate the IC50 value.

Visualization of Pathways and Workflows

Serotonin Receptor Signaling Pathways

The following diagrams illustrate the general signaling pathways of the two major classes of G-protein coupled serotonin receptors.

Caption: General signaling pathways for Gi/o and Gq/11-coupled serotonin receptors.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay.

Caption: Workflow for a radioligand receptor binding assay.

Discussion and Future Directions

The existing evidence strongly suggests that this compound possesses significant antiserotonergic properties. The potent inhibition of serotonin-induced vascular contraction highlights its potential to modulate serotonin-mediated physiological responses. However, the lack of a comprehensive 5-HT receptor binding profile is a major limitation in fully understanding its mechanism of action.

Future research should focus on:

-